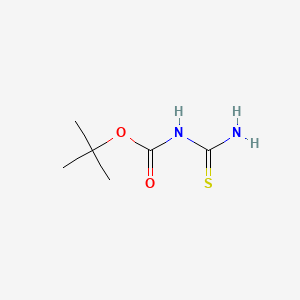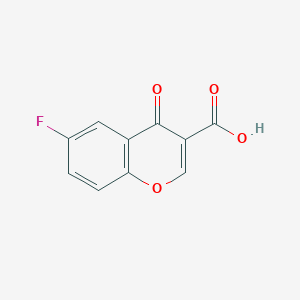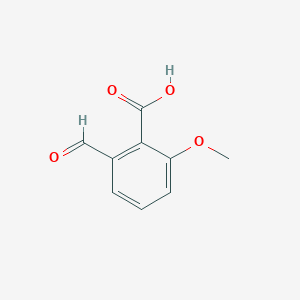![molecular formula C7H5N3O2 B1334596 2H-吡啶并[1,2-a][1,3,5]三嗪-2,4(3H)-二酮 CAS No. 26737-41-7](/img/structure/B1334596.png)
2H-吡啶并[1,2-a][1,3,5]三嗪-2,4(3H)-二酮
描述
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring
科学研究应用
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione has several scientific research applications:
作用机制
Target of Action
Related compounds such as triazines have been reported to interact with several targets in cancer cells .
Mode of Action
Subsequent cyclization of this intermediate generates 6, which eliminates H2O to afford the product .
Biochemical Pathways
Related compounds such as triazines are known to interfere with important signaling pathways to induce cell cycle arrest and apoptosis .
Result of Action
Related compounds such as triazines have been reported to exhibit potential antitumor effects .
Action Environment
The synthesis of related compounds has been reported to be influenced by various solvents .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can be achieved through several methods. One common approach involves the reaction of acyl isoselenocyanates with pyridin-2-amine. This reaction is typically carried out in acetone at room temperature, resulting in moderate to good yields . Another method involves the aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles using primary amines and formaldehyde .
Industrial Production Methods
While specific industrial production methods for 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione are not well-documented, the synthetic routes mentioned above can be adapted for large-scale production. The choice of solvents, reaction conditions, and purification techniques would need to be optimized for industrial applications.
化学反应分析
Types of Reactions
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazine derivatives.
相似化合物的比较
2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione can be compared with other similar compounds, such as:
Pyrido[1,2-a][1,3,5]triazine-2-selenone: This compound has a similar fused ring system but contains a selenium atom instead of oxygen.
Pyrido[1,2-a][1,3,5]triazine-2-thione: This derivative contains a sulfur atom and exhibits different chemical and biological properties.
Pyrido[1,2-a][1,3,5]triazine-7,9-dicarbonitrile: This compound has additional nitrile groups, affecting its reactivity and applications.
The uniqueness of 2H,3H,4H-pyrido[1,2-a][1,3,5]triazine-2,4-dione lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
pyrido[1,2-a][1,3,5]triazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-6-8-5-3-1-2-4-10(5)7(12)9-6/h1-4H,(H,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSJVKWTKZPKEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)NC(=O)N2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382833 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26737-41-7 | |
| Record name | 2H-Pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural features contribute to the 5-HT2 antagonist activity of 2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione derivatives?
A1: Research indicates that incorporating a 4-(4-fluorobenzoyl)piperidine group at the 3-position of the 6,7,8,9-tetrahydro-2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione scaffold, particularly with a 2-[2-(piperidin-1-yl)ethyl] linker, results in potent 5-HT2 antagonist activity. This is exemplified by compound 3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydro-2H-pyrido[1,2-a]-1,3,5-triazine-2,4(3H)-dione, which demonstrated potent 5-HT2 antagonist activity in vitro. [] Further research suggests that the 6,7,8,9-tetrahydro-2H-pyrido-[1,2-a]-1,3,5-triazine-2,4(3H)-dione ring system itself is a valuable component for designing 5-HT2 antagonists. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


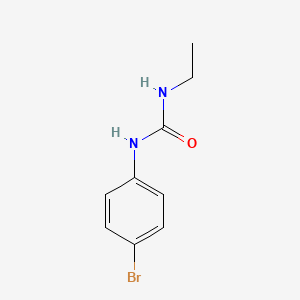
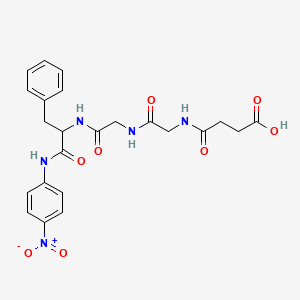
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
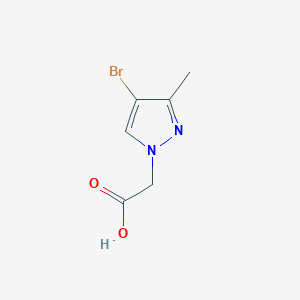
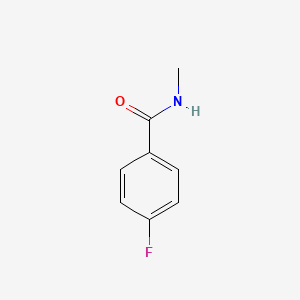
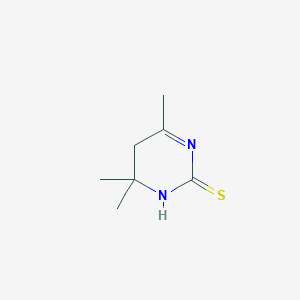

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)
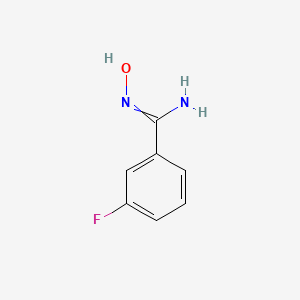
![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)
